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Compound of Interest

Compound Name: (S)-1-Boc-3-propyl-piperazine

Cat. No.: B1343947 Get Quote

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a

"privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically

active molecules.[1][2][3] Its unique six-membered heterocyclic structure, containing two

nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as

improved aqueous solubility and oral bioavailability.[3][4] However, over 80% of piperazine-

containing drugs are unsubstituted on the carbon atoms of the ring, representing a significant

untapped potential for exploring three-dimensional chemical space.[1]

This guide focuses on (S)-1-Boc-3-propyl-piperazine (CAS: 928025-58-5), a chiral building

block designed to address this gap. The introduction of a stereocenter at the C3 position

provides a defined spatial orientation for substituents, which is critical for enhancing binding

affinity and selectivity for biological targets.[5] The propyl group offers a lipophilic element that

can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The

tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective

functionalization at the N4 position, making this compound a versatile and highly valuable

intermediate for drug discovery programs.

This document serves as a technical resource for researchers, scientists, and drug

development professionals, providing in-depth information on the synthesis, analytical

characterization, strategic applications, and safe handling of this key chiral intermediate.
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A comprehensive understanding of the compound's properties is essential for its effective use

in synthesis and analysis.

Key Properties
Property Value Source

CAS Number 928025-58-5 [6][7]

Molecular Formula C₁₂H₂₄N₂O₂ [8]

Molecular Weight 228.33 g/mol [8]

Density 0.972 g/cm³ [6]

Appearance
Expected to be a liquid or low-

melting solid
Inferred from analogs[9]

IUPAC Name
tert-butyl (3S)-3-

propylpiperazine-1-carboxylate
-

Spectroscopic Characterization
While a published spectrum for this specific compound is not readily available, the following

data are predicted based on its structure and analysis of closely related analogs. These serve

as a benchmark for quality control and reaction monitoring.
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Analysis Expected Signature

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 3.80-3.95 (m, 1H), 3.60-3.75 (m, 1H),

2.70-3.00 (m, 4H), 2.50-2.65 (m, 1H), 1.46 (s,

9H, Boc), 1.20-1.40 (m, 4H, Propyl CH₂), 0.90 (t,

3H, Propyl CH₃)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 154.8 (C=O), 79.5 (Boc C), 57.0 (C3),

50.5, 46.0, 45.5 (Piperazine CH₂), 36.0 (Propyl

CH₂), 28.4 (Boc CH₃), 19.5 (Propyl CH₂), 14.2

(Propyl CH₃)

Mass Spec (ESI+) [M+H]⁺: Expected at m/z 229.19

Chiral Purity (HPLC)

Determined using a chiral column (e.g.,

Chiralpak AD-H) with a suitable mobile phase

(e.g., hexane/isopropanol) to confirm

enantiomeric excess (ee ≥ 98%).

Synthesis: A Stereoselective Approach
The synthesis of enantiomerically pure 3-substituted piperazines is a non-trivial challenge.

Asymmetric hydrogenation of pyrazines and methods starting from chiral amino acids are two

of the most robust strategies.[10][11] The latter approach, starting from a commercially

available chiral amino acid, offers a reliable and scalable route to the desired stereoisomer.

Synthetic Strategy Overview
The proposed synthesis begins with (S)-2-amino-pentanoic acid (L-Norvaline), leveraging its

inherent chirality to establish the stereocenter at the C3 position of the final piperazine ring. The

workflow involves the formation of a key 1,2-diamine intermediate, followed by cyclization to

form the heterocyclic core.

L-Norvaline N-Cbz-L-Norvaline Cbz-Cl, Base (S)-Amino Alcohol

 1. Ethyl Chloroformate
 2. NaBH₄ (S)-Activated Alcohol

(e.g., Tosylate)
 TsCl, Pyridine Bis-Protected

1,2-Diamine
 NaN₃ then H₂/Pd-C Monoprotected

1,2-Diamine

 Selective
Deprotection (S)-3-Propyl-piperazin-2-one

 Bromoacetyl bromide,
Base (S)-3-Propyl-piperazine

 LiAlH₄ or BH₃ 
(S)-1-Boc-3-propyl-piperazine

 Boc₂O, Base 
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Caption: High-level workflow for the synthesis of (S)-1-Boc-3-propyl-piperazine.

Detailed Experimental Protocol
This protocol is a representative method adapted from established literature procedures for

synthesizing chiral 2- and 3-substituted piperazines.[1][11][12]

Step 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-propylethyl)carbamate

To a stirred solution of L-Norvaline (1 eq.) in a 1:1 mixture of 1,4-dioxane and water, add

sodium hydroxide (2.5 eq.) and cool the mixture to 0 °C.

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise, allowing the reaction to warm to

room temperature and stir for 12 hours.

Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic

layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-

L-Norvaline.

Dissolve the crude N-Boc-L-Norvaline in anhydrous THF and cool to -15 °C. Add N-

methylmorpholine (1.1 eq.) followed by a dropwise addition of isobutyl chloroformate (1.1

eq.), maintaining the temperature below -10 °C. Stir for 30 minutes.

Filter the resulting salt and add the filtrate to a pre-cooled (0 °C) solution of sodium

borohydride (NaBH₄, 1.5 eq.) in water. Stir for 4 hours.

Quench the reaction with 1M HCl, extract with ethyl acetate, wash with brine, dry over

Na₂SO₄, and concentrate to yield the crude amino alcohol. Purify by silica gel

chromatography.

Causality: This two-step reduction via a mixed anhydride is a standard procedure to

convert a carboxylic acid to an alcohol without harsh reagents like LiAlH₄, which would be

incompatible with the Boc group. In-process validation via TLC or LC-MS is crucial after

each step to confirm conversion before proceeding.

Step 2: Synthesis of (S)-tert-butyl (1-(azidomethyl)butyl)carbamate
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Dissolve the amino alcohol (1 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine

(1.5 eq.) followed by methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Stir for 2 hours at 0

°C.

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield

the crude mesylate, which is used immediately in the next step.

Dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3 eq.). Heat the mixture

to 80 °C and stir for 12 hours.

Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the

combined organic layers extensively with water and brine, dry over Na₂SO₄, and concentrate

to yield the azide.

Causality: Conversion of the primary alcohol to a good leaving group (mesylate) facilitates

the Sₙ2 displacement with azide. Azide is a highly effective nucleophile for this

transformation and serves as a precursor to the amine.

Step 3: Synthesis of (S)-tert-butyl (1-(aminomethyl)butyl)carbamate

Dissolve the azide (1 eq.) in methanol and add 10% Palladium on carbon (Pd/C, 10 mol%).

Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours.

Filter the reaction through a pad of Celite, washing with methanol. Concentrate the filtrate

under reduced pressure to yield the chiral 1,2-diamine.

Trustworthiness: The completion of the hydrogenation can be monitored by TLC or the

disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.

Step 4: Cyclization and Final Boc Protection

Dissolve the diamine (1 eq.) and potassium carbonate (3 eq.) in acetonitrile. Add ethyl

bromoacetate (1.1 eq.) dropwise and reflux the mixture for 12 hours.

Cool, filter, and concentrate the reaction mixture. The resulting crude piperazinone is then

reduced.
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Dissolve the crude piperazinone in anhydrous THF and add borane-tetrahydrofuran complex

(BH₃·THF, 3 eq.) dropwise at 0 °C. Reflux for 6 hours.

Cool the reaction and quench carefully by the slow addition of 6M HCl, followed by refluxing

for 1 hour. Basify with NaOH solution and extract with DCM. Dry and concentrate to yield

(S)-3-propyl-piperazine.

Dissolve the crude piperazine in DCM, cool to 0 °C, and add triethylamine (1.2 eq.) followed

by di-tert-butyl dicarbonate (1.1 eq.). Stir at room temperature for 6 hours.

Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica

gel chromatography to obtain (S)-1-Boc-3-propyl-piperazine.

Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself, but rather a high-value

starting material. Its utility lies in the strategic introduction of the (S)-3-propylpiperazine moiety

into a larger molecule.

Role as a Versatile Chiral Building Block
Stereochemical Control: The fixed (S)-configuration allows for precise orientation of the

molecular scaffold, which is essential for optimizing interactions with chiral biological targets

like enzymes and receptors.

Modulation of Physicochemical Properties: The propyl group adds lipophilicity, which can

enhance membrane permeability and target engagement within hydrophobic pockets. The

piperazine core itself can be protonated at physiological pH, improving aqueous solubility.[3]

Synthetic Vector: The unprotected N4 amine (after Boc deprotection) serves as a synthetic

handle for coupling to various electrophilic partners, enabling rapid library synthesis for

structure-activity relationship (SAR) studies.[13]
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Click to download full resolution via product page

Caption: General workflow for utilizing the building block in drug discovery.

Example Application Protocol: Reductive Amination
This protocol describes a common method for functionalizing the N4-amine after deprotection.

Boc Deprotection: Dissolve (S)-1-Boc-3-propyl-piperazine (1 eq.) in a 1:1 mixture of

Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove

residual TFA, yielding the (S)-3-propyl-piperazine·TFA salt.

Coupling: Dissolve the TFA salt (1 eq.) and an aldehyde or ketone of interest (1.1 eq.) in 1,2-

dichloroethane. Add triethylamine (2.5 eq.) to neutralize the salt.

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Stir at room

temperature for 12-18 hours.

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by

chromatography to yield the N4-substituted product.

Authoritative Grounding: Reductive amination is a robust and widely used method for

forming C-N bonds and is a key reaction in the synthesis of many approved drugs.[14]
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NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation,

preventing over-reduction of the aldehyde/ketone.

Safety, Handling, and Storage
As a substituted amine, (S)-1-Boc-3-propyl-piperazine requires careful handling. The

following information is based on safety data for structurally similar Boc-protected piperazines.

[15]

Aspect Guideline

Hazards

May cause skin irritation and serious eye

damage/irritation. May cause respiratory

irritation.[15][16]

Handling

Use only in a well-ventilated area or under a

chemical fume hood.[17] Wear appropriate

Personal Protective Equipment (PPE): nitrile

gloves, safety goggles, and a lab coat. Avoid

breathing dust, vapor, mist, or gas.

Storage

Keep container tightly closed in a dry, cool, and

well-ventilated place. For long-term stability,

storage at 0-8 °C under an inert atmosphere

(e.g., nitrogen or argon) is recommended.[9]

First Aid

Inhalation: Move victim to fresh air. Skin

Contact: Take off contaminated clothing and

wash skin with soap and plenty of water. Eye

Contact: Rinse cautiously with water for at least

15 minutes. Ingestion: Do NOT induce vomiting.

Rinse mouth and seek immediate medical

attention.[8]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.
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Conclusion
(S)-1-Boc-3-propyl-piperazine is more than a simple chemical; it is a strategic tool for

medicinal chemists. By providing a stable, enantiomerically pure scaffold with orthogonal

protecting groups, it enables the efficient and controlled synthesis of complex molecules. Its

design directly addresses the need to explore the 3D chemical space of the piperazine core,

offering a clear pathway to modulate the potency, selectivity, and pharmacokinetic properties of

next-generation drug candidates. This guide provides the foundational knowledge required for

its effective synthesis, characterization, and application, empowering researchers to leverage

its full potential in the pursuit of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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